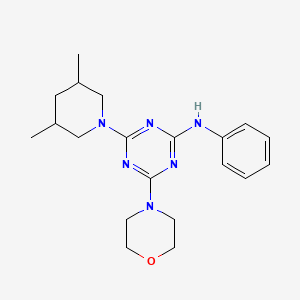

4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine

Description

4-(3,5-Dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine is a triazine-based molecule featuring a morpholino group at position 6, a substituted piperidine ring at position 4, and an N-phenyl group at position 2.

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O/c1-15-12-16(2)14-26(13-15)20-23-18(21-17-6-4-3-5-7-17)22-19(24-20)25-8-10-27-11-9-25/h3-7,15-16H,8-14H2,1-2H3,(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWCWYKHFWDPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Triazine Core: The triazine ring is often synthesized through the cyclization of cyanuric chloride with appropriate amines under controlled conditions.

Substitution Reactions: The introduction of the piperidine and morpholine groups is achieved through nucleophilic substitution reactions. For instance, 3,5-dimethylpiperidine and morpholine can be reacted with the triazine core in the presence of a base such as triethylamine.

Phenyl Group Introduction: The phenyl group is typically introduced via a coupling reaction, such as a Suzuki or Heck coupling, using phenylboronic acid or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the triazine ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, where nucleophiles like amines or thiols can replace existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Triethylamine (TEA), phenylboronic acid for coupling reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced triazine derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties. Recent studies have demonstrated that derivatives of triazine compounds exhibit potent anti-proliferative activity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 6.25 μM against MDA-MB-231 breast cancer cells, outperforming established drugs like imatinib (IC50 = 35.50 μM) . The mechanism involves the inhibition of migration, invasion, adhesion, and proliferation of cancer cells, indicating its potential as a drug candidate for cancer therapy.

Case Study: MDA-MB-231 Cells

A detailed investigation into the effects of triazine derivatives on MDA-MB-231 cells revealed:

- Inhibition of Proliferation : Significant reduction in cell viability.

- Mechanism of Action : Involvement in apoptosis pathways and disruption of cellular signaling.

- In Vivo Studies : Promising results in xenograft models showing reduced tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazine derivatives. Modifications to the piperidine and morpholine groups can significantly influence biological activity.

Pharmacological Applications

Beyond oncology, this compound may have applications in other therapeutic areas. For example, it has been explored for its potential role as a modulator in neurological disorders due to its ability to interact with neurotransmitter systems.

Neurological Implications

The piperidine moiety is known for enhancing central nervous system penetration, suggesting potential applications in treating conditions such as anxiety and depression. The compound's ability to modify receptor activity could lead to novel treatments for these disorders.

Toxicology and ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of 4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine is critical for its development as a therapeutic agent. Preliminary studies indicate favorable ADMET characteristics:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and its substituents can form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity. These interactions can influence various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Variations in Triazine Derivatives

Key Observations :

- Piperidine vs.

- Pyrazole vs. Piperidine : Pyrazole-containing analogs () may exhibit enhanced π-π stacking due to aromaticity, whereas dimethylpiperidine offers conformational flexibility .

- Aryl vs. Morpholino at Position 6: Morpholino groups (as in the target compound) improve solubility compared to aryl substituents (e.g., 4-chlorophenyl in ), critical for bioavailability .

Table 2: Pharmacological Profiles of Triazine Derivatives

Key Findings :

- Anticancer Potential: Pyrazole-triazine hybrids () demonstrate EGFR inhibition, suggesting that the target compound’s piperidine group may similarly target kinase pathways .

- Receptor Selectivity : Piperazine-containing derivatives () show high H4 receptor affinity, while methylpiperidine analogs () are antileukemic, highlighting substituent-dependent target selectivity .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Insights :

- Morpholino Contribution: The morpholino group in the target compound likely enhances aqueous solubility compared to chloro or aryl substituents .

- Steric Effects : The 3,5-dimethylpiperidine group may reduce crystallinity, lowering melting points relative to rigid aryl analogs (e.g., 163–164°C in ) .

Biological Activity

The compound 4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine is a derivative of the triazine family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound contains a triazine core substituted with a piperidine and morpholine moiety. Its structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Antiproliferative Activity : The compound was evaluated for its antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer). The methyl thiazolyl tetrazolium (MTT) assay indicated significant cytotoxicity, with some derivatives showing better activity than imatinib, a well-known anticancer agent .

- Selectivity : Notably, certain derivatives demonstrated selective activity against triple-negative breast cancer cells (MDA-MB-231), which are typically more resistant to conventional therapies. For instance, one derivative exhibited an IC50 value of 6.25 μM against these cells .

- Mechanisms of Action :

Case Studies and Experimental Data

A comprehensive analysis of various studies reveals the following key findings:

Mechanistic Insights

The biological activity is attributed to several factors:

- Targeting Kinases : The compound acts as an inhibitor of pyruvate dehydrogenase kinases (PDKs), which are crucial in regulating cancer cell metabolism. This inhibition leads to metabolic impairment and triggers apoptotic pathways in cancer cells .

- Structure-Activity Relationship (SAR) : Variations in the substituents on the triazine ring significantly affect the potency and selectivity of the compound against different cancer types .

Q & A

Q. Why do some studies report high cytotoxicity while others show negligible activity for structurally similar triazines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.